![molecular formula C20H26N6O3 B2401461 N-((4-(dimetilamino)-6-(piperidin-1-il)-1,3,5-triazin-2-il)metil)-2,3-dihidrobenzo[b][1,4]dioxina-5-carboxamida CAS No. 2034542-02-2](/img/structure/B2401461.png)
N-((4-(dimetilamino)-6-(piperidin-1-il)-1,3,5-triazin-2-il)metil)-2,3-dihidrobenzo[b][1,4]dioxina-5-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a useful research compound. Its molecular formula is C20H26N6O3 and its molecular weight is 398.467. The purity is usually 95%.
BenchChem offers high-quality N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Aplicación: Los investigadores han informado sobre la protodesboronación catalítica de ésteres bórico de alquilo 1°, 2° y 3° utilizando un enfoque radical. Este método permite la hidrometilación formal de alquenos anti-Markovnikov, una transformación previamente desconocida. La secuencia se aplicó con éxito a (−)-Δ8-THC y colesterol protegidos con metoxi. Además, jugó un papel en la síntesis total formal de δ-®-coniceína e indolizidina 209B .
- Aplicación: Extensos esfuerzos sintéticos llevaron al descubrimiento de bioisósteros estructuralmente diversos. Estas modificaciones podrían potencialmente mejorar las propiedades farmacológicas del compuesto .
- Aplicación: Los investigadores identificaron (3R,4S)-9d como un posible candidato para reducir los efectos secundarios de los opioides. Utilizando un modelo de placa caliente, evaluaron su eficacia y exploraron estrategias para mitigar los efectos adversos .
Protodesboronación catalítica
Derivatización bioisostérica
Estrategias de manejo del dolor
Mecanismo De Acción
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions .
Biochemical Pathways
Without specific target identification, it is challenging to determine the exact biochemical pathways this compound affects. Given its complex structure, it is plausible that it could influence a variety of biochemical pathways .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion rates remain unknown .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target and pathway identification .
Actividad Biológica
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a complex organic compound notable for its potential biological activities. Its structure features a triazinyl moiety linked to a 2,3-dihydrobenzo[b][1,4]dioxine core through a methyl bridge, integrating various functional groups that contribute to its reactivity and biological interactions.
Structural Characteristics
The compound's unique architecture includes:
- Dimethylamino group : Enhances solubility and may influence receptor interactions.
- Piperidine ring : Known for its ability to interact with various biological targets.
- Carboxamide functionality : Potentially involved in hydrogen bonding with biological macromolecules.
Biological Activity
Preliminary studies suggest that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. Notably, it has been linked to the inhibition of Poly ADP-ribose polymerase 1 (PARP1), a target in cancer therapy. The IC50 values for related compounds indicate effective inhibition in the low micromolar range, suggesting promising therapeutic potential.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide | Similar dioxine structure | Moderate PARP1 inhibition (IC50 = 5.8 μM) |
4-(dimethylamino)-6-methyltriazine | Triazine core without dioxine | Potentially less active due to lack of dioxine interaction |
Piperidine derivatives | Contains piperidine but lacks dioxine/carboxamide | Varying activity based on substitution patterns |
The combination of triazine and dioxine structures in N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide enhances its binding capabilities and biological activity compared to simpler analogs.
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. The presence of the piperidine and triazine moieties may facilitate interactions with the active sites of target enzymes like PARP1. This interaction is crucial in processes such as DNA repair and cellular proliferation, making it a valuable candidate for further investigation in cancer therapies.
Case Studies and Research Findings
Research has demonstrated that modifications to similar triazine derivatives can lead to enhanced biological activities. For instance:
- A study on 4,6-disubstituted s-triazin derivatives revealed antifungal properties against various strains .
- Another investigation highlighted that structural modifications in triazine derivatives could significantly improve anticancer activity against specific cell lines .
Future Directions
Further research is warranted to explore:
- In vivo studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Structural optimization : To enhance selectivity and reduce potential side effects.
- Mechanistic studies : To elucidate the detailed pathways through which this compound exerts its effects.
Propiedades
IUPAC Name |
N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O3/c1-25(2)19-22-16(23-20(24-19)26-9-4-3-5-10-26)13-21-18(27)14-7-6-8-15-17(14)29-12-11-28-15/h6-8H,3-5,9-13H2,1-2H3,(H,21,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBFCOFINAMROS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3=C4C(=CC=C3)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.